Izalpinin
CAS No.: 480-14-8
Cat. No.: VC21345107
Molecular Formula: C16H12O5
Molecular Weight: 284.26 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 480-14-8 |
---|---|
Molecular Formula | C16H12O5 |
Molecular Weight | 284.26 g/mol |
IUPAC Name | 3,5-dihydroxy-7-methoxy-2-phenylchromen-4-one |
Standard InChI | InChI=1S/C16H12O5/c1-20-10-7-11(17)13-12(8-10)21-16(15(19)14(13)18)9-5-3-2-4-6-9/h2-8,17,19H,1H3 |
Standard InChI Key | PVJNLMXWZXXHSZ-UHFFFAOYSA-N |
Canonical SMILES | COC1=CC(=C2C(=C1)OC(=C(C2=O)O)C3=CC=CC=C3)O |
Chemical Structure and Properties
Izalpinin is characterized by the molecular formula C16H12O5 and has a molecular weight of 284.26 g/mol. The compound's IUPAC name is 3,5-dihydroxy-7-methoxy-2-phenylchromen-4-one, and it is also known by the synonym 3,5-Dihydroxy-7-methoxyflavone. Structurally, izalpinin features the characteristic 2-phenylchromen-4-one backbone of flavones, with hydroxyl groups at positions 3 and 5, and a methoxy group at position 7 .
Izalpinin is a yellow solid with a melting point of 198°C and is soluble in acetone . In chemical analyses, it yields a positive Shinoda test, confirming its identity as a flavonoid . Gas chromatography-mass spectrometry (GC-MS) analysis shows a majority signal at 8.49 minutes with a molecular ion of 284 [M+] .
Physical and Chemical Properties
The table below summarizes the key physical and chemical properties of izalpinin:
Property | Value |
---|---|
Molecular Weight | 284.07 g/mol |
Volume | 282.482 |
LogP | 3.659 |
LogD | 2.725 |
LogS | -3.685 |
Number of Rotatable Bonds | 2 |
TPSA | 79.9 |
Number of H-Bond Acceptors | 5 |
Number of H-Bond Donors | 2 |
Number of Rings | 3 |
Number of Heavy Atoms | 5 |
QED Drug-Likeness Score | 0.756 |
Synthetic Accessibility Score | 2.142 |
Fsp3 | 0.062 |
These properties indicate that izalpinin adheres to several important drug-likeness rules, including Lipinski's Rule of Five, the Pfizer Rule, the GSK Rule, and the Golden Triangle Rule . These characteristics suggest that izalpinin has favorable pharmacokinetic properties and potential as a drug candidate.
Structural Identifiers
For identification purposes, izalpinin is associated with several standard structural identifiers:
Identifier | Value |
---|---|
CAS Number | 480-14-8 |
Standard InChIKey | PVJNLMXWZXXHSZ-UHFFFAOYSA-N |
Standard InChI | InChI=1S/C16H12O5/c1-20-10-7-11(17)13-12(8-10)21-16(15(19)14(13)18)9-5-3-2-4-6-9/h2-8,17,19H,1H3 |
Canonical SMILES | COC1=CC(=C2C(=C1)OC(=C(C2=O)O)C3=CC=CC=C3)O |
PubChem CID | 5318691 |
ChEMBL Identifier | CHEMBL464966 |
These standardized identifiers facilitate the unambiguous identification of izalpinin across different chemical databases and research publications .
Pharmacological Activities
Izalpinin exhibits a range of pharmacological activities that have been documented in scientific literature. These include significant anti-inflammatory effects, antagonistic activity against muscarinic receptors, and potential cytotoxic properties against certain cancer cell lines.
Anti-Inflammatory Activity
Izalpinin has demonstrated notable anti-inflammatory effects in experimental models of acute inflammation. A study using λ-carrageenan-induced inflammation in Wistar rats showed that izalpinin treatment significantly reduced plantar edema compared to controls . The greatest anti-inflammatory effect was observed after the third hour of administration, coinciding with the second phase of acute inflammation when there is increased production of cyclooxygenase-2 (COX-2) and prostaglandins .
The anti-inflammatory effects of izalpinin were evidenced by:
-
Decreased plantar edema in the rat model
-
Reduced serum creatine kinase levels, indicating less muscle damage
-
Histopathological evaluations showing decreased vasodilation and vascular permeability
These findings suggest that izalpinin may exert its anti-inflammatory effects by modulating enzymes involved in the inflammatory cascade, particularly COX-2 and its derivatives.
Antagonistic Activity Against Muscarinic Receptors
One of the most significant pharmacological properties of izalpinin is its antagonistic activity against muscarinic receptors, which are involved in bladder contractility . This property makes izalpinin a potential candidate for treating overactive bladder syndrome, a condition characterized by urinary urgency, frequency, and sometimes incontinence.
In vitro studies using rat bladder detrusor strips have demonstrated that izalpinin can inhibit carbachol-induced contractions with considerable potency. The studies revealed that:
-
Izalpinin concentration-dependently antagonized carbachol-induced contractions of isolated rat bladder detrusor strips.
-
The mean EC50 value (concentration producing 50% of maximum effect) was determined to be 0.35 μM.
-
The cumulative agonist concentration-response curves shifted rightward in the presence of izalpinin, indicating competitive antagonism .
These findings highlight izalpinin's potential as a lead compound for developing treatments for overactive bladder and related conditions.
Molecular Mechanisms of Action
The biological activities of izalpinin are underpinned by specific molecular interactions with target proteins involved in inflammation and other physiological processes. Molecular docking studies have provided insights into these interactions, revealing how izalpinin binds to key enzymes in the inflammatory pathway.
Interactions with Inflammatory Enzymes
Molecular docking analyses have revealed that izalpinin exhibits strong binding affinity with several target proteins involved in the inflammatory process, including cyclooxygenase-2 (COX-2), hyaluronidase (HAase), 5-lipoxygenase (5-LOX), nitric oxide synthase (NOS), and phospholipase A2 (PLA2) .
Interactions with COX-2
The interactions between izalpinin and COX-2 (PDB code: 5KIR) primarily involve:
-
Hydrophobic interactions with residues Y348, V349, L352, Y355, F381, L384, Y385, W387, A516, I517, F518, M522, V523, and A527.
-
Polar interactions with residues H90, G192, S353, and S530.
-
Electrostatic interactions with residues R120 and R513.
-
Hydrogen bonding with:
-
H90 and the methoxy group at position C7
-
T355 and the hydroxyl group at position C5
-
S530 and the hydroxyl group at position C3
-
-
π–π stacking interactions between residues Y385 and W387 and the B ring of the flavonoid
Interactions with Hyaluronidase
With the HAase enzyme (PDB code: 2PE4), izalpinin forms:
-
Polar interactions with residues N37, N39, and S323.
-
Hydrophobic interactions with:
-
Residues P62, V322, and W324 and ring B of the flavonoid
-
Residues I73, Y75, V127, Y202, Y247, Y286, W321, and V322 and rings A and C
-
-
π–π stacking interactions with:
-
Residues Y75 and W321 and ring C
-
Residue Y75 and ring A
-
Residue W324 and ring B
-
-
Electrostatic interactions with residues D129 and E131.
-
Hydrogen bonding between:
These molecular interactions provide a mechanistic basis for izalpinin's anti-inflammatory effects, suggesting that it may exert its activity by modulating key enzymes in the inflammatory cascade, particularly COX-2 and HAase.
Research Findings and Future Directions
The current body of research on izalpinin, while promising, represents just the beginning of understanding this compound's full potential. The identified pharmacological activities—particularly its anti-inflammatory effects and antimuscarinic properties—warrant further investigation.
Current Research Status
Research to date has established:
-
The chemical structure and properties of izalpinin, confirming it as a flavonoid with favorable drug-like characteristics .
-
Significant anti-inflammatory activity in experimental models, with molecular docking studies suggesting interactions with key inflammatory enzymes .
-
Potent antagonistic activity against muscarinic receptors, with potential applications in treating overactive bladder syndrome .
-
Preliminary evidence of cytotoxic effects against certain cancer cell lines, suggesting possible anticancer applications.
Gaps and Future Research Opportunities
Despite these advances, several important research gaps remain:
-
The pharmacokinetic profile of izalpinin in vivo requires more comprehensive characterization, including absorption, distribution, metabolism, and excretion studies.
-
Clinical studies are needed to translate the promising experimental findings into therapeutic applications.
-
Structure-activity relationship studies could help identify more potent and selective derivatives of izalpinin.
-
More detailed investigation of izalpinin's reported cytotoxic effects against cancer cell lines is warranted.
-
Exploration of potential synergistic effects with established drugs could open new therapeutic avenues.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume